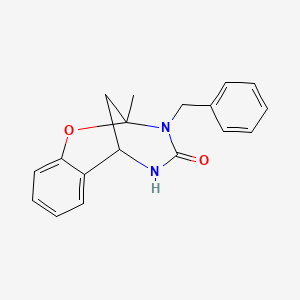

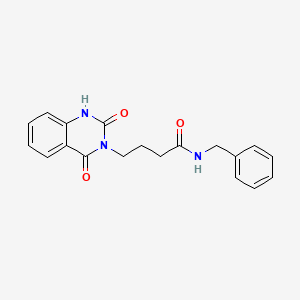

![molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0](/img/structure/B2966241.png)

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride” is a chemical compound with a complex structure. It is related to other compounds such as “(1S,4S)-(-)-2-BOC-2,5-diazabicyclo[2.2.1]heptane” and "(1S,4S)- (+)-2,5-Diazabicyclo [2.2.1]heptane dihydrobromide" . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .

科学的研究の応用

Asymmetric Catalysis

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride: has been utilized as a chiral ligand in asymmetric catalysis. This application is crucial for the synthesis of chiral molecules, which are often used in pharmaceuticals. For instance, it has been employed in the enantioselective addition of diethylzinc to aldehydes, a reaction that forms chiral alcohols .

Organocatalysis

This compound has shown potential as an organocatalyst in reactions like the asymmetric Biginelli reaction . The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones, compounds with significant biological activity. The use of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can lead to the formation of these compounds with high enantioselectivity.

Synthesis of Chiral Diamines

Chiral diamines are valuable in chemistry for their ability to induce chirality in various reactions. The compound can be used to synthesize novel chiral diamines, which can then be applied in a range of asymmetric synthetic processes .

Preparation of Dicopper(II) Complexes

The compound has been used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper(II) complexes . These complexes have various applications, including serving as catalysts in organic reactions.

Ligands in Asymmetric Diels-Alder Reaction

In the field of asymmetric synthesis, the Diels-Alder reaction is a cornerstone(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has been used to prepare catalysts that can facilitate this reaction with high diastereo- and enantioselectivity .

Amination Reactions

The compound has also been evaluated as a potential organocatalyst in the asymmetric amination of ethyl α-phenyl-α-cyano acetate . This reaction is important for the synthesis of aminated products, which are prevalent in many bioactive molecules.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area or outdoors .

特性

IUPAC Name |

(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMNUMQBTBAIDY-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexylpiperazine-1-carbothioamide](/img/structure/B2966161.png)

![Potassium (2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2966168.png)

![(6-Oxabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2966171.png)

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2966172.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)